REACTION_CXSMILES
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[C:1]([CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])(=[NH:3])[NH2:2].Br[CH2:11][C:12](=O)[C:13]([O:15][CH2:16][CH3:17])=[O:14]>CN1CCCN(C)C1=O>[NH2:3][C:1]1[NH:2][C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:11][C:4]=1[C:5]([O:7][CH2:8][CH3:9])=[O:6]
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Name
|
|
Quantity
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56 g
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Type
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reactant
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Smiles
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C(N)(=N)CC(=O)OCC
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Name
|
|
Quantity
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172 mL
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Type
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solvent
|
Smiles
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CN1C(N(CCC1)C)=O
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Name
|
|
Quantity
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56 mL
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Type
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reactant
|
Smiles
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BrCC(C(=O)OCC)=O
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Name
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ice water
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Quantity
|
1 L
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Type
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reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with 1 liter of ethyl acetate and twice with 0.5 liter of ethyl acetate each time
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Type
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WASH
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Details
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The organic phases are washed 3 times with 0.5 liter of water and 0.5 liter of brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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CUSTOM
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Details
|
evaporated
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Type
|
CUSTOM
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Details
|
Column chromatography (SiO2, hexane/ethyl acetate [1:1]) and crystallization from diethyl ether-hexane
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Name
|
|
Type
|
product
|
Smiles
|
NC=1NC(=CC1C(=O)OCC)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |